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Compound of Interest

Compound Name: 5-Nitropicolinamide

Cat. No.: B1583589 Get Quote

A comprehensive overview for researchers, scientists, and drug development professionals.

Notice: An extensive search of scientific literature revealed a significant lack of specific data on

the biological activity of 5-Nitropicolinamide derivatives. Therefore, this guide focuses on the

closely related and extensively studied class of compounds: Nicotinamide derivatives.

Nicotinamide, or vitamin B3, is a fundamental component of the coenzymes NAD+ and

NADP+, playing a crucial role in cellular metabolism and signaling. Its derivatives have

emerged as a versatile scaffold in drug discovery, exhibiting a wide range of biological

activities. This guide provides a detailed exploration of their anticancer, antimicrobial, and

enzyme-inhibiting properties.

Anticancer Activity of Nicotinamide Derivatives
Nicotinamide derivatives have shown significant promise as anticancer agents through various

mechanisms of action, including the inhibition of key enzymes involved in cancer progression

and the induction of apoptosis.[1]

A series of novel nicotinic acid-based compounds were designed and synthesized as selective

inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of

angiogenesis.[2] One of the most active compounds, 5c, demonstrated potent cytotoxic activity

against HCT-15 and PC-3 cancer cell lines, even surpassing the efficacy of the established

drug doxorubicin in these lines.[2] Furthermore, it exhibited a higher cytotoxic potential and

selectivity against the HCT-15 cell panel when compared to sorafenib.[2] Mechanistic studies
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revealed that compound 5c reduces the total and phosphorylated levels of VEGFR-2 and

induces apoptosis, as indicated by a 4.3-fold increase in caspase-3 levels.[2]

Another study focused on nicotinamide derivatives as potential inhibitors of the DNA

demethylase ALKBH2, which is often overexpressed in cancers like glioblastoma.[3] The

derivative AH2-15c was identified as a potent and selective ALKBH2 inhibitor with an IC50

value of 0.031 µM.[3] Its counterpart, AH2-14c, demonstrated the ability to increase DNA N3-

methylcytosine modifications in glioblastoma cells and exhibited significant anti-viability, anti-

proliferation, and anti-migration activities.[3]

Some nicotinamide derivatives have also been synthesized as sugar conjugates and evaluated

for their anticancer activity against the NCI 60 cell line panel, although they displayed weak

activity.[4]

Table 1: Anticancer Activity of Selected Nicotinamide Derivatives

Compound
Cancer Cell
Line

Activity Value Reference

5c HCT-15 Cytotoxicity

More potent than

Doxorubicin and

Sorafenib

[2]

5c PC-3 Cytotoxicity
More potent than

Doxorubicin
[2]

AH2-15c -
ALKBH2

Inhibition
IC50 = 0.031 µM [3]

AH2-14c
Glioblastoma

U87

Anti-proliferative,

Anti-migratory
- [3]

Experimental Protocols: Anticancer Activity Assessment
In Vitro Cytotoxicity Assay (Example based on NCI-60 screen):

Cell Culture: Human cancer cell lines from the NCI-60 panel are grown in RPMI 1640

medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
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Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g.,

DMSO) and diluted to the desired concentrations.

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000 to 40,000

cells per well.

Compound Treatment: After 24 hours, the cells are treated with various concentrations of the

nicotinamide derivatives.

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with

5% CO2.

Cell Viability Assay: The Sulforhodamine B (SRB) assay is typically used. Cells are fixed with

trichloroacetic acid, stained with SRB dye, and the absorbance is read on a plate reader to

determine cell viability.

VEGFR-2 Inhibition Assay:

Enzyme and Substrate: Recombinant human VEGFR-2 and a suitable substrate (e.g., a

synthetic peptide) are used.

Assay Buffer: The assay is performed in a buffer containing ATP and necessary cofactors.

Inhibition: The enzyme is incubated with various concentrations of the test compounds.

Kinase Activity Measurement: The kinase activity is measured by quantifying the amount of

phosphorylated substrate, often using a luminescence-based assay.

Signaling Pathway Visualization
Caption: Inhibition of VEGFR-2 signaling and induction of apoptosis by nicotinamide derivative

5c.

Antimicrobial and Antifungal Activity of
Nicotinamide Derivatives
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Nicotinamide and its derivatives have demonstrated a broad spectrum of antimicrobial and

antifungal activities.[5][6][7][8] Their mode of action can involve various mechanisms, including

the disruption of the microbial cell cycle and cell wall integrity.[7][9]

A study on newly synthesized nicotinamides (NC 1-7) revealed their efficacy against a panel of

bacteria and fungi.[5] Compound NC 3 was particularly effective against Gram-negative

bacteria like P. aeruginosa and K. pneumoniae at a concentration of 0.016 mM, while NC 5

showed the most potent activity against Gram-positive bacteria at 0.03 mM.[5]

Nicotinamide itself has been shown to possess direct antimicrobial properties, causing cell

cycle arrest in microbes.[9] At concentrations of ≥6%, it exhibits bactericidal and fungicidal

effects.[9]

Furthermore, a series of 37 nicotinamide derivatives were synthesized and screened for their

antifungal activity against Candida albicans.[7] Compound 16g emerged as the most active,

with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL and no significant cytotoxicity.[7]

This compound was also effective against several fluconazole-resistant C. albicans strains and

other fungal species.[7] Its mechanism of action is believed to involve the disruption of the

fungal cell wall.[7]

Table 2: Antimicrobial and Antifungal Activity of Selected Nicotinamide Derivatives

Compound Microorganism Activity Value Reference

NC 3
P. aeruginosa, K.

pneumoniae
Inhibition 0.016 mM [5]

NC 5
Gram-positive

bacteria
Inhibition 0.03 mM [5]

Nicotinamide
Bacteria and

Fungi

Bactericidal/Fung

icidal
≥6% [9]

16g
Candida albicans

SC5314
MIC 0.25 µg/mL [7]

16g

Fluconazole-

resistant C.

albicans

MIC 0.125–1 µg/mL [7]
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Experimental Protocols: Antimicrobial Activity
Assessment
Broth Microdilution Method (for MIC determination):

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth

media to a standardized concentration (e.g., 10^5 CFU/mL).

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

Inoculation: Each well is inoculated with the microbial suspension.

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria,

30°C for fungi) for a specified period (e-g., 24-48 hours).

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible growth of the microorganism.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

Subculturing: Following the MIC assay, an aliquot from the wells showing no visible growth is

subcultured onto agar plates.

Incubation: The plates are incubated under appropriate conditions.

MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound

that results in a 99.9% reduction in the initial inoculum.

Experimental Workflow Visualization
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum

Bactericidal/Fungicidal Concentration (MBC/MFC).

Enzyme Inhibitory Activity of Nicotinamide
Derivatives
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The structural versatility of nicotinamide derivatives has led to their development as inhibitors of

various enzymes.

Six novel nicotinamide derivatives were synthesized and evaluated as succinate

dehydrogenase (SDH) inhibitors.[10] Compound 4b showed a potent SDH enzymatic inhibition

with an IC50 of 3.18 µM, which is comparable to the commercial fungicide boscalid.[10]

Nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, are also targets for

inhibition. Nicotinaldehyde has been identified as a potent competitive inhibitor of these

enzymes, with Ki values ranging from the low µM to the low nM range.[11]

Furthermore, nicotinamide itself has been shown to inhibit the enzymatic activity of various

fungi that cause skin infections, suggesting a mechanism to reduce their pathogenicity.[12]

Table 3: Enzyme Inhibitory Activity of Selected Nicotinamide Derivatives

Compound Enzyme Activity Value Reference

4b

Succinate

Dehydrogenase

(SDH)

IC50 3.18 µM [10]

Nicotinaldehyde Nicotinamidases Ki 11 nM - 1.4 µM [11]

Nicotinamide

Fungal enzymes

(e.g., esterase,

lipase)

Inhibition - [12]

Experimental Protocols: Enzyme Inhibition Assays
Succinate Dehydrogenase (SDH) Inhibition Assay:

Enzyme Source: Mitochondria are isolated from a suitable source (e.g., rat liver or a specific

fungus).

Substrate: Succinate is used as the substrate.

Inhibitor: The enzyme is pre-incubated with various concentrations of the test compounds.
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Reaction Initiation: The reaction is initiated by adding the substrate.

Activity Measurement: The enzyme activity is determined by monitoring the reduction of an

artificial electron acceptor (e.g., DCPIP or MTT) spectrophotometrically.

Nicotinamidase Inhibition Assay (Coupled Assay):

Coupling Enzyme: Bovine glutamate dehydrogenase (GDH) is used.

Reaction Mixture: The reaction mixture contains α-ketoglutarate, NAD(P)H, GDH, and

various concentrations of nicotinamide and the inhibitor.

Activity Measurement: The production of ammonia by nicotinamidase is coupled to the

consumption of NAD(P)H by GDH, which is monitored by the decrease in absorbance at 340

nm or by fluorescence.[11]

Logical Relationship Visualization
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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